molecular formula C13H12FNO B8159900 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine

4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B8159900
M. Wt: 217.24 g/mol
InChI Key: OIDKWOLMTRCHIN-UHFFFAOYSA-N
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Description

4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4’ position, a methoxy group at the 3 position, and an amine group at the 4 position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for various functionalizations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Another method involves the direct amination of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-ylboronic acid using an amine source under suitable reaction conditions . This method provides a straightforward approach to introduce the amine group onto the biphenyl scaffold.

Industrial Production Methods

Industrial production of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under suitable conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), and the reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine can be compared with other similar compounds, such as:

The uniqueness of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine lies in its specific functional groups and their positions on the biphenyl scaffold, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKWOLMTRCHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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